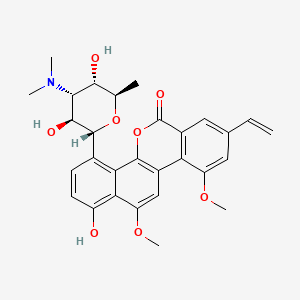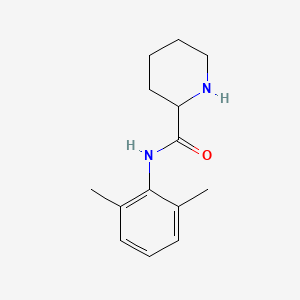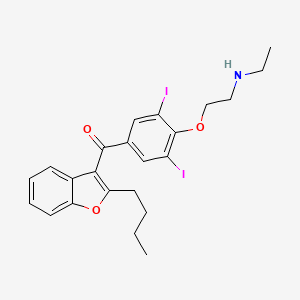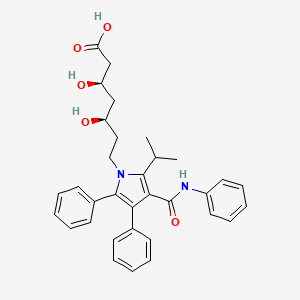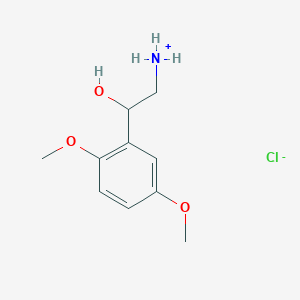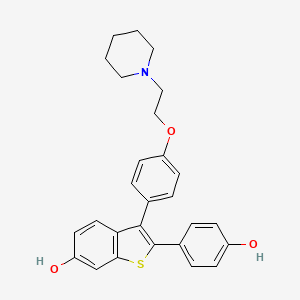
Dextromethadone
概要
説明
デキストロメサドンは、エスメタドンとしても知られており、メサドンの(S)-エナンチオマーです。これは、主にN-メチル-D-アスパラギン酸受容体アンタゴニストとして作用する合成オピオイドです。 その対応物であるレボメサドンとは異なり、デキストロメサドンはオピオイド受容体への親和性が低く、有意な呼吸抑制作用や乱用可能性がありません . 現在、重度のうつ病の治療における可能性のある用途について調査が行われています .
2. 製法
合成経路および反応条件: デキストロメサドンは、不斉合成によって合成することができます。 ある方法は、ラセミ体のメサドンをリパーゼ触媒アシル化してエナンチオマーを分離するものです . 反応条件は通常、目的のエナンチオマーを高収率で高純度に生成するために、有機溶媒の使用と特定の温度制御を含みます。
工業生産方法: デキストロメサドンの工業生産には、同様の不斉合成技術が用いられますが、規模が大きくなります。 プロセスは効率性と費用対効果を最適化するために、多くの場合、連続フローリアクターと高度な精製方法を使用して、目的の製品品質を実現します .
準備方法
Synthetic Routes and Reaction Conditions: Dextromethadone can be synthesized through asymmetric synthesis. One method involves the lipase-catalyzed acylation of racemic methadone to separate the enantiomers . The reaction conditions typically involve the use of organic solvents and specific temperature controls to ensure the desired enantiomer is produced in high yield and purity.
Industrial Production Methods: Industrial production of this compound involves similar asymmetric synthesis techniques but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification methods to achieve the desired product quality .
化学反応の分析
反応の種類: デキストロメサドンは、以下のようなさまざまな化学反応を起こします。
酸化: この反応は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を用いて行うことができます。
還元: 還元反応には、通常、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬が用いられます。
置換: 求核置換反応は、ハロゲン化アルキルやアシルクロリドなどの試薬と起こります。
一般的な試薬と条件:
酸化: 酸性または中性条件下での過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 水酸化ナトリウムのような塩基の存在下でのハロゲン化アルキル。
主な生成物:
酸化: ケトンまたはカルボン酸を生成します。
還元: アルコールまたはアミンを生成します。
置換: 置換されたメサドン誘導体を生成します。
4. 科学研究への応用
デキストロメサドンは、いくつかの科学研究への応用があります。
化学: 他の複雑な分子の合成におけるキラルビルディングブロックとして使用されます。
生物学: N-メチル-D-アスパラギン酸受容体への影響と潜在的な神経保護作用について研究されています。
科学的研究の応用
Dextromethadone has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of other complex molecules.
Biology: Studied for its effects on N-methyl-D-aspartate receptors and potential neuroprotective properties.
Medicine: Investigated for its potential use in treating major depressive disorder and chronic pain.
作用機序
デキストロメサドンは、主にN-メチル-D-アスパラギン酸受容体の拮抗作用によって効果を発揮します。 この作用は、興奮性神経伝達物質グルタミン酸を阻害し、ニューロンの興奮性を低下させ、神経保護効果をもたらします . さらに、デキストロメサドンはhERGカリウムチャネルを阻害することが示されており、これが心血管系への影響に寄与している可能性があります .
類似化合物:
レボメサドン: メサドンの®エナンチオマーで、オピオイド受容体への親和性が高く、有意な鎮痛効果があります。
ラセミ体のメサドン: 両方のエナンチオマーの混合物で、主に疼痛管理とオピオイド依存症の治療に使用されます。
独自性: デキストロメサドンは、オピオイド受容体への親和性が低いため、呼吸抑制や乱用可能性のリスクを軽減できます。 N-メチル-D-アスパラギン酸受容体アンタゴニストとしての主な作用は、他のオピオイドとは異なり、典型的なオピオイド関連の副作用なしに、重度のうつ病などの状態を治療する有望な候補となっています .
類似化合物との比較
Levomethadone: The ®-enantiomer of methadone, which has high affinity for opioid receptors and significant analgesic effects.
Racemic Methadone: A mixture of both enantiomers, used primarily for pain management and opioid dependence treatment.
Uniqueness: Dextromethadone is unique in its low affinity for opioid receptors, reducing the risk of respiratory depression and abuse liability. Its primary action as an N-methyl-D-aspartate receptor antagonist sets it apart from other opioids, making it a promising candidate for treating conditions like major depressive disorder without the typical opioid-related side effects .
特性
CAS番号 |
5653-80-5 |
|---|---|
分子式 |
C21H27NO |
分子量 |
309.4 g/mol |
IUPAC名 |
(6S)-6-(dimethylamino)-4,4-diphenylheptan-3-one |
InChI |
InChI=1S/C21H27NO/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17H,5,16H2,1-4H3/t17-/m0/s1 |
InChIキー |
USSIQXCVUWKGNF-KRWDZBQOSA-N |
異性体SMILES |
CCC(=O)C(C[C@H](C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2 |
SMILES |
CCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2 |
正規SMILES |
CCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2 |
外観 |
Solid powder |
| 5653-80-5 | |
ピクトグラム |
Acute Toxic; Irritant; Health Hazard |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Dextromethadone; 6S-Methadone; l-Methadone; S-(+)-Methadone; d-Methadone; BRN 3213667; BRN-3213667; BRN3213667; |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





